2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE
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Overview
Description
2-{[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Allyl Group: The allyl group can be added through an allylation reaction using allyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction followed by a coupling reaction to attach it to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group and the sulfanyl linkage.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include amines and reduced triazole derivatives.
Substitution: Products may include substituted triazoles and pyridines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the pyridine ring can participate in π-π stacking interactions. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methylphenyl)acetamide
- **2-{[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-nitrophenyl)acetamide
Uniqueness
The presence of both the nitrophenyl group and the allyl group in 2-{[4-allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-3-9-24-18(14-5-4-8-20-11-14)22-23-19(24)29-12-17(26)21-16-10-15(25(27)28)7-6-13(16)2/h3-8,10-11H,1,9,12H2,2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZIJIFFUBRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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